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molecular formula C9H12N2O2 B7772396 Ethyl 2-phenylhydrazinecarboxylate CAS No. 6233-02-9

Ethyl 2-phenylhydrazinecarboxylate

Cat. No. B7772396
M. Wt: 180.20 g/mol
InChI Key: NLKPMUCEBRRUOK-UHFFFAOYSA-N
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Patent
US05064751

Procedure details

Into 200 ml of ethanol were poured 21.6 g (0.2 mol) of phenylhydrazine and 30 ml of triethylamine, and 21.6 g (0.2 mol) of ethyl chloroformate was slowly added dropwise thereto. After the addition, the mixture was refluxed for 30 minutes and then poured into ice-water. The mixture was extracted with ethyl acetate, and the extract was concentrated and purified by column chromatography to obtain 31 g of N-phenyl-N'-ethoxycarbonylhydrazine as an oily substance.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[C:4]1([NH:10][NH2:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(N(CC)CC)C>[C:4]1([NH:10][NH:11][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NNC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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